molecular formula C15H23N3O2 B8166902 Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate

Cat. No.: B8166902
M. Wt: 277.36 g/mol
InChI Key: VUXMEMIOXLLJDD-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate is a substituted benzoate ester featuring a structurally complex aromatic core. The compound’s benzyl ring is functionalized at three positions: a methyl group at position 2, an amino (-NH₂) group at position 5, and a 4-ethylpiperazine moiety at position 2. The ethylpiperazine substituent introduces a tertiary amine group, which may enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding or π-stacking. The methyl ester at the benzyl position is a common feature in bioactive molecules, often affecting pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name

methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-17-5-7-18(8-6-17)14-9-11(2)12(10-13(14)16)15(19)20-3/h9-10H,4-8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMEMIOXLLJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Esterification: The carboxylic acid group of the 2-methylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Substitution Reaction: The amino group is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Effects of Selected Methyl Benzoate Derivatives

Compound Name Substituents (Position) Electronic Effects Notable Properties Reference
Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate -CH₃ (2), -NH₂ (5), 4-ethylpiperazine (4) Electron-donating (-NH₂, -CH₃), mixed (piperazine) Enhanced solubility, potential H-bonding
Methyl 2-methylbenzoate (M2MB) -CH₃ (2) Electron-donating Increased steric hindrance
Methyl 2-chlorobenzoate (M2CB) -Cl (2) Electron-withdrawing Polarizable, reactive toward nucleophiles
Methyl 2-methoxybenzoate (M2MOB) -OCH₃ (2) Electron-donating (resonance) Improved metabolic stability
Methyl 3-methylbenzoate (M3MB) -CH₃ (3) Electron-donating Altered regioselectivity in reactions
Methyl 2-nitrobenzoate (M2NB) -NO₂ (2) Strong electron-withdrawing High reactivity in electrophilic substitution

Key Observations:

Substituent Position and Reactivity: Unlike M2MB or M3MB, the target compound’s substituents occupy positions 2, 4, and 3. The 4-ethylpiperazine group introduces steric bulk and basicity, which may reduce crystallization tendencies compared to simpler analogs like M2MB .

Electronic Effects: The combined electron-donating effects of -CH₃ (position 2) and -NH₂ (position 5) contrast with electron-withdrawing groups in M2CB or M2NB. This could stabilize positive charges in intermediates, influencing catalytic or binding properties. The 4-ethylpiperazine moiety may act as a weak electron donor via its lone-pair electrons, though its steric effects likely dominate .

Physicochemical Properties: Piperazine-containing compounds often exhibit improved solubility in aqueous media compared to purely aromatic esters. This contrasts with M2NB, where the nitro group reduces solubility . The methyl ester group, common to all listed compounds, ensures moderate lipophilicity, but the amino and piperazine groups may shift the compound’s logP value relative to M2MB or M3MB.

Biological Activity

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its interactions with various biochemical pathways. The following sections summarize key findings from recent research.

The compound acts as an inhibitor of specific enzymes and receptors involved in various signaling pathways. It has been shown to interact with:

  • Kinase Inhibition: It demonstrates inhibitory activity against several receptor tyrosine kinases, which are crucial in cancer signaling pathways. For instance, it has been reported to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) with significant potency .

Pharmacological Studies

  • Anticancer Activity:
    • A study indicated that derivatives of this compound exhibited potent activity against cancer cell lines, particularly those related to chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) . The IC50 values of certain analogs were reported as low as 9.4 nM against specific kinases involved in these cancers.
  • Neuropharmacological Effects:
    • Research has suggested that compounds with similar piperazine structures can exhibit anxiolytic and antidepressant effects, potentially making this compound a candidate for further investigation in neuropharmacology .
  • Antimicrobial Activity:
    • Preliminary studies have shown that this compound may possess antimicrobial properties, affecting a variety of bacterial strains. Structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety enhance antibacterial efficacy .

Case Studies and Research Findings

StudyFindings
Demonstrated significant inhibition of EGFR with analogs showing IC50 values as low as 9.4 nM in cancer cell lines.
Highlighted potential neuropharmacological applications due to structural similarities with known anxiolytics.
Reported antimicrobial activity against various bacterial strains, suggesting further exploration in drug development.

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